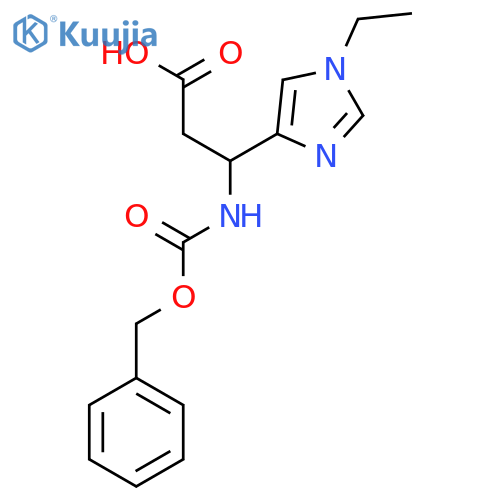

Cas no 2171972-67-9 (3-{(benzyloxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid)

3-{(benzyloxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{(benzyloxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid

- EN300-1284880

- 3-{[(benzyloxy)carbonyl]amino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid

- 2171972-67-9

-

- インチ: 1S/C16H19N3O4/c1-2-19-9-14(17-11-19)13(8-15(20)21)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,9,11,13H,2,8,10H2,1H3,(H,18,22)(H,20,21)

- InChIKey: DFIGILFNVWXJOB-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(NC(CC(=O)O)C1=CN(C=N1)CC)=O

計算された属性

- せいみつぶんしりょう: 317.13755610g/mol

- どういたいしつりょう: 317.13755610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 8

- 複雑さ: 399

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 93.4Ų

3-{(benzyloxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1284880-1000mg |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid |

2171972-67-9 | 1000mg |

$842.0 | 2023-10-01 | ||

| Enamine | EN300-1284880-10000mg |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid |

2171972-67-9 | 10000mg |

$3622.0 | 2023-10-01 | ||

| Enamine | EN300-1284880-1.0g |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid |

2171972-67-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1284880-500mg |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid |

2171972-67-9 | 500mg |

$809.0 | 2023-10-01 | ||

| Enamine | EN300-1284880-50mg |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid |

2171972-67-9 | 50mg |

$707.0 | 2023-10-01 | ||

| Enamine | EN300-1284880-2500mg |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid |

2171972-67-9 | 2500mg |

$1650.0 | 2023-10-01 | ||

| Enamine | EN300-1284880-5000mg |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid |

2171972-67-9 | 5000mg |

$2443.0 | 2023-10-01 | ||

| Enamine | EN300-1284880-250mg |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid |

2171972-67-9 | 250mg |

$774.0 | 2023-10-01 | ||

| Enamine | EN300-1284880-100mg |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid |

2171972-67-9 | 100mg |

$741.0 | 2023-10-01 |

3-{(benzyloxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid 関連文献

-

1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

3-{(benzyloxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acidに関する追加情報

Introduction to 3-{(benzyloxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid (CAS No. 2171972-67-9) and Its Emerging Applications in Chemical Biology

3-{(benzyloxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid, identified by the CAS number 2171972-67-9, is a structurally sophisticated compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This molecule, featuring a combination of a benzyloxy carbonyl group and an ethyl-substituted imidazole moiety, exhibits promising potential in the development of novel therapeutic agents and biochemical probes. The presence of these functional groups not only enhances its solubility and stability but also provides multiple interaction points with biological targets, making it a valuable scaffold for drug discovery and mechanistic studies.

The benzyloxy carbonyl moiety is a well-established protecting group in peptide chemistry, widely recognized for its ability to stabilize amine groups during synthetic processes. However, its incorporation into more complex molecules like 3-{(benzyloxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid introduces additional layers of functionality that can be exploited for modulating bioactivity. This compound’s design reflects a growing trend in medicinal chemistry toward the rational integration of multiple pharmacological features within a single molecular entity.

The ethyl-substituted imidazole component is another critical feature that contributes to the compound’s versatility. Imidazole derivatives are well-documented for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The specific substitution pattern at the 4-position of the imidazole ring in this compound enhances its binding affinity to certain enzymes and receptors, as demonstrated by recent computational studies. These studies suggest that the ethyl group at the 1-position of the imidazole ring plays a crucial role in stabilizing the transition state during enzyme-catalyzed reactions, thereby increasing the compound’s inhibitory potency.

In recent years, there has been a surge in interest toward small molecules that can modulate protein-protein interactions (PPIs), which are often considered challenging targets for drug development. The unique structural motifs present in 3-{(benzyloxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid make it an ideal candidate for interfering with PPIs associated with various diseases, including cancer and neurodegenerative disorders. Preliminary experimental data indicate that this compound can disrupt specific PPIs by occupying critical binding pockets on target proteins, leading to altered cellular signaling pathways.

The pharmaceutical industry has increasingly recognized the importance of structure-based drug design (SBDD), leveraging computational methods to predict how small molecules will interact with biological targets. The three-dimensional structure of 3-{(benzyloxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid, as elucidated by X-ray crystallography and molecular dynamics simulations, provides valuable insights into its binding mechanism. These structural insights have guided the optimization of analogs with improved pharmacokinetic profiles and enhanced therapeutic efficacy.

One of the most compelling aspects of this compound is its potential as a tool for biochemical research. The combination of protective and reactive functional groups allows researchers to use it as a precursor in synthetic chemistry or as an inhibitor in enzyme assays. For instance, its benzyloxy carbonyl group can be selectively removed under mild acidic conditions, releasing a free amine that can be further functionalized. This reactivity makes it an excellent intermediate for constructing more complex molecules with tailored biological activities.

The imidazole moiety also offers opportunities for derivatization, enabling researchers to explore diverse chemical space. By modifying other parts of the molecule while retaining this core scaffold, scientists can generate libraries of compounds with varying biological properties. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further development.

Recent advances in biocatalysis have highlighted the importance of chiral auxiliaries and catalysts in asymmetric synthesis. The presence of stereocenters in 3-{(benzyloxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid presents an opportunity to develop enantiomerically pure forms using enzymatic or chemical methods. Enantioselective synthesis not only improves the therapeutic index but also reduces off-target effects, which are increasingly scrutinized by regulatory agencies.

The compound’s stability under various conditions is another noteworthy attribute. Its resistance to hydrolysis and oxidation ensures that it remains effective during storage and transportation, making it suitable for industrial-scale applications. This stability is particularly important for pharmaceutical intermediates that must withstand harsh reaction conditions while maintaining their integrity.

The growing body of evidence supporting the use of imidazole derivatives in drug development underscores their therapeutic potential. For example, imidazole-based drugs have shown efficacy in treating fungal infections by inhibiting fungal-specific enzymes like lanosterol synthase. The structural similarity between these natural products and synthetic compounds like 3-{(benzyloxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid suggests that this molecule could exhibit similar mechanisms of action while offering additional advantages such as improved pharmacokinetics or reduced toxicity.

In conclusion,3-{(benzyloxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-y l)propanoic acid (CAS No. 2171972-67-9) represents a promising candidate for further exploration in chemical biology and drug discovery. Its unique structural features, combined with emerging data on its biological activity and synthetic utility, position it as a valuable asset for researchers aiming to develop novel therapeutics targeting complex diseases. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in advancing both fundamental research and clinical applications.

2171972-67-9 (3-{(benzyloxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid) 関連製品

- 91445-56-6(3-(Hydrazinylmethyl)-N,N-dimethylaniline)

- 40832-47-1(4-Chloro-2-nitro-N,N-di-n-propylaniline)

- 698-76-0(δ-Octanolactone)

- 1931548-81-0(rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid)

- 1807149-07-0(3-(Difluoromethyl)-4-iodo-6-methylpyridine-2-sulfonamide)

- 1806054-17-0(2-Bromo-3-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde)

- 1261446-97-2(2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine)

- 2138535-79-0(5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine)

- 1602660-35-4(1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene)

- 1391211-17-8(4-(5-Oxomorpholin-3-yl)benzenecarbonitrile)